LCL521

Acid Ceramidase Sphingolipid Metabolism Lysosomal Targeting

Parent acid ceramidase inhibitor B13 suffers from poor lysosomal accessibility, limiting cellular potency. LCL521, a di-N,N-dimethylglycine diester prodrug of B13, achieves efficient lysosomal compartmentalization and markedly enhanced intracellular inhibition. • 70% cellular ACDase inhibition at 1 µM vs. only 12% for B13 at 10 µM, enabling robust ceramide elevation and sphingosine suppression in cell-based assays. • Dual inhibition of ACDase and ASMase; selective over neutral/alkaline ceramidases, minimizing off-target effects. • Validated in vivo: suppresses MDSC accumulation, restricts Treg populations, and enhances radiosensitivity (43% spheroid volume reduction in HCT116 models).

Molecular Formula C31H52N4O7
Molecular Weight 592.778
CAS No. 1226851-11-1
Cat. No. B2568037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLCL521
CAS1226851-11-1
Molecular FormulaC31H52N4O7
Molecular Weight592.778
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC(COC(=O)CN(C)C)C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C
InChIInChI=1S/C31H52N4O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)32-27(24-41-29(37)22-33(2)3)31(42-30(38)23-34(4)5)25-18-20-26(21-19-25)35(39)40/h18-21,27,31H,6-17,22-24H2,1-5H3,(H,32,36)/t27-,31-/m1/s1
InChIKeyANWWJORIPQKJFW-DLFZDVPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

LCL521: Lysosomotropic Acid Ceramidase Inhibitor


LCL521 is a di-N,N-dimethylglycine (DMG) diester prodrug of the selective acid ceramidase (ACDase) inhibitor B13, designed for enhanced lysosomal targeting and improved cellular potency . It functions as a dual inhibitor of lysosomal ACDase and acid sphingomyelinase (ASMase), thereby modulating sphingolipid metabolism and increasing intracellular ceramide levels while decreasing sphingosine . Its development addresses the poor cellular accessibility of the parent compound B13 .

Lysosomotropic prodrug targets acid ceramidase (ACDase) and acid sphingomyelinase in lysosomes
Effective cellular ACDase inhibition beyond parent B13 via DMG-ester lysosomal delivery
Dual sphingolipid modulation increases ceramide, decreases sphingosine in cell models

LCL521: Why Substitution Fails


Generic substitution of acid ceramidase inhibitors is not feasible due to marked differences in lysosomal targeting efficiency and resultant cellular potency. LCL521, as a DMG prodrug, achieves efficient lysosomal compartmentalization of the active B13 moiety, a property not shared by the parent compound B13 or other non-prodrug acid ceramidase inhibitors [1]. This lysosomal targeting translates into substantially greater inhibition of cellular ACDase activity and downstream sphingolipid alterations compared to equipotent in vitro inhibitors that lack lysosomal accumulation . Consequently, procurement of LCL521 is essential for studies requiring robust cellular or in vivo modulation of the ceramide-sphingosine-1-phosphate axis.

Target: LCL521
DMG diester prodrug
Efficient lysosomal accumulation of active B13
Effective cellular ACDase inhibition
Substitute: B13 (parent)
Non-prodrug acid ceramidase inhibitor
Poor cellular accessibility and lysosomal targeting
Limited cellular ACDase inhibition
Lysosomal targeting efficiency may shift cellular ACDase inhibition and sphingolipid modulation profiles vs. non-prodrug inhibitors.

LCL521: Quantitative Evidence Comparison


Cellular ACDase Inhibition vs. B13

LCL521 demonstrates markedly enhanced cellular inhibition of acid ceramidase (ACDase) compared to its parent compound B13. In MCF7 breast cancer cells, treatment with 1 µM LCL521 for 1 hour resulted in a 70% inhibition of ACDase activity, whereas treatment with 10 µM B13 (a 10-fold higher concentration) achieved only 12% inhibition . Correspondingly, LCL521 (1 µM) reduced sphingosine (Sph) levels by 80% after 1 hour, while B13 (10 µM) produced no detectable decrease in Sph . This enhanced potency is attributed to the lysosomotropic DMG prodrug design of LCL521, which facilitates efficient delivery of the active B13 inhibitor to the lysosomal compartment [1].

Cellular ACDase Inhibition
Head-to-head
1 µM LCL521: 70% ACDase inhibition, 80% sphingosine reduction
10 µM B13: 12% inhibition, 0% sphingosine reduction
Supports cellular ACDase inhibition endpoint context; lysosomotropic delivery supports activity at low micromolar levels
MCF7 cells, 1 h treatment
Acid Ceramidase Sphingolipid Metabolism Lysosomal Targeting

Cytotoxicity vs. B13 in MCF-7 Cells

In MTT proliferation assays using MCF-7 cells, LCL521 exhibited significantly greater cytotoxic potency than B13 across multiple time points [1]. The IC50 values for LCL521 were 11.91 µM (24h), 7.18 µM (48h), and 7.46 µM (72h), while the corresponding IC50 values for B13 were 40.64 µM (24h), 28.97 µM (48h), and 24.66 µM (72h) [1]. This represents a 3.4-fold, 4.0-fold, and 3.3-fold increase in potency at 24, 48, and 72 hours, respectively [1]. The enhanced cytotoxicity is consistent with the improved lysosomal targeting and ACDase inhibition of LCL521 [1].

Cytotoxicity (MTT assay)
Head-to-head
LCL521 IC50: 11.91 µM (24h), 7.18 µM (48h), 7.46 µM (72h)
B13 IC50: 40.64 µM (24h), 28.97 µM (48h), 24.66 µM (72h)
Reported cytotoxicity endpoint context; 3.3–4.0-fold lower IC50 values vs. B13
MCF-7 cells, MTT assay
Cancer Cell Proliferation MTT Assay IC50

ACDase Isoform Selectivity

LCL521, as a prodrug of B13, retains the selective inhibition profile of the parent compound against acid ceramidase (ACDase) without inhibiting neutral ceramidase (NCDase/ASAH2) or alkaline ceramidase (AlkCDase/ACER2) . B13 has been demonstrated to be a specific inhibitor of ACDase in vitro with no activity against neutral or alkaline CDases [1]. This selectivity is further reinforced by the lysosomal targeting of LCL521, which restricts the active inhibitor to the subcellular compartment where ACDase predominantly resides .

Isoform Selectivity
Class-level
Selective for acid ceramidase (ACDase); no inhibition of neutral (NCDase) or alkaline ceramidases
Class-level selectivity context; supports ACDase-specific pathway interpretation
Based on parent B13 profile; lysosomal targeting reinforces specificity
Enzyme Selectivity Off-Target Activity Ceramidase Isoforms

Radiosensitization in HCT116 Spheroids

In 3D spheroid models of HCT116 colorectal cancer cells, treatment with LCL521 significantly enhanced radiosensitivity [1]. Spheroids treated with LCL521 and subjected to irradiation exhibited a reduced volume at day 15 post-treatment compared to untreated irradiated controls [1]. Specifically, the HCT116 spheroid volume at day 15 was 2.36 × 10⁻⁵ mm in the LCL521-treated group versus 4.15 × 10⁻⁵ mm in the control group, representing a 43% reduction in volume [1]. This radiosensitizing effect is consistent with the role of ACDase in promoting resistance to radiation therapy [2].

Radiosensitization
Head-to-head
LCL521+IR: 2.36×10⁻⁵ mm³ vs. Control+IR: 4.15×10⁻⁵ mm³; 43% volume reduction
Supports radiosensitization endpoint review in spheroid model; model-dependent response
HCT116 3D spheroids, day 15
Radiosensitization 3D Spheroid Model Colorectal Cancer

Lysosomal Targeting vs. B13

LCL521 is a di-N,N-dimethylglycine (DMG) diester prodrug designed to overcome the poor cellular accessibility of the acid ceramidase inhibitor B13 [1]. While B13 is an effective and selective ACDase inhibitor in vitro, its activity in cells is limited due to inefficient lysosomal targeting [1]. The DMG moieties of LCL521 facilitate efficient lysosomal delivery of the active B13 moiety, as demonstrated by the rapid and profound decrease in cellular sphingosine (over 66% reduction after only 15 minutes of 1 µM LCL521 treatment) compared to the negligible effect of B13 even at 30 µM [1]. This lysosomotropic targeting is essential for achieving robust cellular ACDase inhibition .

Lysosomal Targeting
Head-to-head
1 µM LCL521: >66% sphingosine reduction in 15 min
B13 (up to 30 µM): minimal effect
Lysosomotropic prodrug design supports rapid cellular sphingolipid modulation; may support prodrug strategy evaluation
MCF7 cells
Prodrug Design Lysosomal Targeting Cellular Activity

LCL521: Key Application Scenarios


Ceramide-S1P Axis in Cancer Cell Biology

LCL521 is the preferred tool compound for researchers studying the role of acid ceramidase and its sphingolipid metabolites in cancer cell proliferation and survival. Its enhanced cellular potency compared to B13 (70% vs. 12% ACDase inhibition at 1 µM vs. 10 µM, respectively) enables robust modulation of ceramide and sphingosine levels in cell culture models, facilitating studies of downstream signaling pathways, cell cycle arrest (G1 arrest at 2.5 µM), and apoptosis induction [1]. The selectivity of LCL521 for ACDase over neutral and alkaline ceramidases minimizes off-target effects, ensuring that observed phenotypes can be confidently attributed to ACDase inhibition .

Radiosensitization & Combination Therapy

Given its demonstrated ability to enhance the radiosensitivity of colorectal cancer cells in both 2D clonogenic assays and 3D spheroid models (43% reduction in HCT116 spheroid volume compared to control), LCL521 is a valuable compound for preclinical studies investigating adjuvant radiotherapy approaches . Additionally, LCL521 has shown synergistic effects when combined with tamoxifen in tamoxifen-resistant MCF-7 cells and with photodynamic therapy (PDT) in squamous cell carcinoma models, making it a versatile tool for exploring combination therapy paradigms [1].

MDSC Modulation in Tumor Immunology

In tumor immunology studies, LCL521 has been shown to significantly suppress the accumulation of myeloid-derived suppressor cells (MDSCs) in tumor-bearing mice in vivo . This effect is attributed to the compound's ability to increase intracellular C16 ceramide levels, leading to lysosomal dysfunction, autophagy disruption, and ER stress-induced cell death in MDSCs . Furthermore, LCL521 treatment has been demonstrated to restrict regulatory T cell (Treg) and MDSC populations when used as an adjuvant to PDT vaccination, resulting in marked retardation of tumor growth at a dose of 75 mg/kg i.p. [1]. These properties position LCL521 as a key reagent for investigating the intersection of sphingolipid metabolism and tumor immune evasion.

Application
Selection Property
Validation Focus
Cancer cell ceramide/S1P signaling
Lysosomotropic ACDase/ASMase dual inhibitor
Ceramide elevation, sphingosine reduction, cell-cycle arrest endpoints
Radiosensitization combination studies
Spheroid model radiosensitivity enhancement
Clonogenic survival and spheroid volume reduction endpoints
Tumor immune evasion & MDSC modulation
Ceramide-mediated MDSC suppression
MDSC accumulation and tumor growth endpoints in syngeneic models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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